6-Azuridine

描述

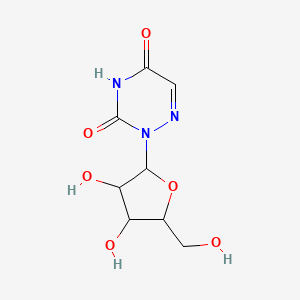

6-Azauridine is a synthetic triazine analogue of uridine with antimetabolite activity. 6-azauridine inhibits de novo pyrimidine synthesis and DNA synthesis and is converted intracellularly into mono, di, and triphosphate derivatives, which incorporate into RNA and inhibit protein synthesis.

A triazine nucleoside used as an antineoplastic antimetabolite. It interferes with pyrimidine biosynthesis thereby preventing formation of cellular nucleic acids. As the triacetate, it is also effective as an antipsoriatic.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O6/c12-2-3-5(14)6(15)7(17-3)11-8(16)10-4(13)1-9-11/h1,3,5-7,12,14-15H,2H2,(H,10,13,16)/t3-,5-,6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYXSYVWAUAUWLD-SHUUEZRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20960091 | |

| Record name | 5-Hydroxy-2-pentofuranosyl-1,2,4-triazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20960091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.2 [ug/mL] (The mean of the results at pH 7.4), Soluble in water | |

| Record name | SID8139884 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | 6-AZAURIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3206 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from ether, ethanol | |

CAS No. |

54-25-1 | |

| Record name | 6-Azauridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Azauridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-2-pentofuranosyl-1,2,4-triazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20960091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(β-D-ribofuranosyl)-1,2,4-triazine-3,5-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-AZAURIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BVB29RCPR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 6-AZAURIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3206 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

158 °C | |

| Record name | 6-AZAURIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3206 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of 6-Azauridine in Pyrimidine Biosynthesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Azauridine is a synthetic pyrimidine nucleoside analog that functions as a potent inhibitor of de novo pyrimidine biosynthesis. This guide elucidates the core mechanism of action of 6-azauridine, detailing its conversion to the active metabolite, 6-azauridine monophosphate (6-azaUMP), and its subsequent competitive inhibition of orotidine-5'-monophosphate (OMP) decarboxylase. The consequential depletion of intracellular pyrimidine pools triggers downstream cellular effects, including the activation of p53 and AMPK signaling pathways, leading to autophagy-mediated cell death. This document provides a comprehensive overview of the quantitative inhibitory data, detailed experimental protocols for assessing enzyme inhibition, and visual representations of the involved biochemical and signaling pathways to support further research and drug development efforts in oncology and virology.

Introduction

De novo pyrimidine biosynthesis is a fundamental metabolic pathway essential for the synthesis of DNA, RNA, and other critical cellular components. The pathway's enzymes are attractive targets for therapeutic intervention, particularly in cancer and viral infections where rapid cell proliferation demands a high flux through this pathway. 6-Azauridine (6-AZA), a well-characterized antimetabolite, serves as a cornerstone for understanding the inhibition of this pathway. Its clinical application, though limited by toxicity, has paved the way for the development of more selective pyrimidine synthesis inhibitors. This guide provides a detailed technical overview of the molecular mechanisms underpinning the inhibitory action of 6-azauridine.

Mechanism of Action of 6-Azauridine

The inhibitory effect of 6-azauridine is not direct. It functions as a prodrug, requiring intracellular phosphorylation to become pharmacologically active.

Bioactivation of 6-Azauridine

Upon cellular uptake, 6-azauridine is converted to 6-azauridine-5'-monophosphate (6-azaUMP) by the enzyme uridine kinase. This phosphorylation step is critical for its inhibitory activity.

Inhibition of Orotidine-5'-Monophosphate (OMP) Decarboxylase

The primary molecular target of 6-azaUMP is OMP decarboxylase (ODCase), the enzyme that catalyzes the final step in the de novo synthesis of uridine monophosphate (UMP) by decarboxylating OMP. 6-azaUMP acts as a potent competitive inhibitor of OMP decarboxylase[1]. It binds to the active site of the enzyme, mimicking the substrate OMP, thereby preventing the formation of UMP. This blockade leads to the accumulation of OMP and a depletion of the intracellular pool of UMP and other downstream pyrimidine nucleotides (CTP and TTP).

Quantitative Inhibition Data

The inhibitory potency of 6-azaUMP on OMP decarboxylase has been quantified using various enzymatic assays. The reported inhibition constants (Ki) and IC50 values are summarized below. It is important to note that variations in experimental conditions can lead to different reported values.

| Inhibitor | Target Enzyme | Inhibition Type | Ki Value | Reference |

| 6-Azauridine Monophosphate (6-azaUMP) | Orotidine-5'-Monophosphate (OMP) Decarboxylase | Competitive | 12.4 µM | [2] |

Note: Another study reported a Ki value in the range of 7-8 x 10^-7 M, highlighting the potential for variability based on assay conditions.

Experimental Protocols

The following is a detailed methodology for a continuous spectrophotometric assay to determine the activity of OMP decarboxylase and assess its inhibition by compounds such as 6-azaUMP.

Principle

The enzymatic activity of OMP decarboxylase is measured by monitoring the decrease in absorbance at 295 nm, which corresponds to the conversion of Orotidine-5'-Monophosphate (OMP) to Uridine-5'-Monophosphate (UMP).

Reagents and Buffers

-

30 mM Tris-HCl Buffer, pH 8.0 at 30°C: Prepared in deionized water using Trizma Base and pH adjusted with 1 M HCl.

-

75 mM Magnesium Chloride (MgCl2) Solution: Prepared in deionized water.

-

18 mM Orotidine 5'-Monophosphate (OMP) Solution: Prepared fresh in deionized water.

-

OMP Decarboxylase Enzyme Solution: Prepared immediately before use in cold deionized water to a concentration of 30-60 units/mL.

-

Inhibitor Stock Solution (e.g., 6-azaUMP): Prepared in an appropriate solvent and diluted to various concentrations.

Assay Procedure

-

Pipette the following reagents into suitable quartz cuvettes:

-

2.50 mL of 30 mM Tris-HCl Buffer

-

0.30 mL of 75 mM MgCl2 Solution

-

0.10 mL of 18 mM OMP Solution

-

-

For inhibitor studies, add the desired volume of the inhibitor solution and adjust the buffer volume accordingly to maintain a final reaction volume of 3.00 mL.

-

Mix the contents by inversion and equilibrate the cuvettes to 30°C in a thermostatted spectrophotometer.

-

Monitor the absorbance at 295 nm until a stable baseline is achieved.

-

Initiate the reaction by adding 0.10 mL of the OMP Decarboxylase Enzyme Solution to the sample cuvette and 0.10 mL of deionized water to the blank cuvette.

-

Immediately mix by inversion and record the decrease in absorbance at 295 nm for approximately 5 minutes.

-

Calculate the rate of reaction (ΔA295nm/minute) from the linear portion of the curve.

-

For inhibition studies, determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration. The Ki value can be determined using a Dixon plot or by fitting the data to the appropriate inhibition model using specialized software.

Cellular Consequences of Pyrimidine Biosynthesis Inhibition

The depletion of pyrimidine nucleotides resulting from 6-azauridine treatment has profound effects on cellular physiology, leading to the activation of stress-responsive signaling pathways.

Induction of Autophagy-Mediated Cell Death

Recent studies have shown that 6-azauridine induces autophagy-mediated cell death in cancer cells[3][4]. This process is dependent on the activation of two key signaling proteins: p53 and AMP-activated protein kinase (AMPK)[3][4].

-

p53-Dependent Pathway: 6-Azauridine treatment leads to the activation of the tumor suppressor protein p53. Activated p53 can then transcriptionally regulate genes involved in apoptosis and autophagy, contributing to cell death in p53 wild-type cancer cells[3].

-

AMPK-Dependent Pathway: The metabolic stress induced by pyrimidine depletion leads to the activation of AMPK, a central regulator of cellular energy homeostasis. Activated AMPK can initiate autophagy as a survival mechanism in response to nutrient deprivation. However, in the context of 6-azauridine treatment, this autophagic process appears to contribute to cell death[3].

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Pyrimidine Biosynthesis Pathway and Inhibition by 6-Azauridine

Caption: Inhibition of OMP Decarboxylase by 6-Azauridine Monophosphate.

Experimental Workflow for OMP Decarboxylase Inhibition Assay

Caption: Spectrophotometric Assay Workflow for OMP Decarboxylase Inhibition.

Signaling Pathways Activated by 6-Azauridine

Caption: 6-Azauridine-Induced Signaling Pathways Leading to Cell Death.

Conclusion

6-Azauridine serves as a powerful tool for studying the intricacies of pyrimidine biosynthesis and its role in cellular proliferation and survival. Its mechanism of action, centered on the competitive inhibition of OMP decarboxylase by its active metabolite 6-azaUMP, is well-established. The resulting pyrimidine starvation triggers a complex cellular response involving the p53 and AMPK signaling pathways, ultimately leading to autophagy-mediated cell death. The quantitative data, experimental protocols, and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working to exploit the pyrimidine biosynthesis pathway for therapeutic benefit. Further investigation into the downstream signaling consequences of pyrimidine depletion may unveil novel targets and strategies for the development of next-generation antimetabolites with improved efficacy and reduced toxicity.

References

- 1. Orotidine 5'-phosphate decarboxylase - Wikipedia [en.wikipedia.org]

- 2. Design of inhibitors of orotidine monophosphate decarboxylase using bioisosteric replacement and determination of inhibition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 6-Azauridine Induces Autophagy-Mediated Cell Death via a p53- and AMPK-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-Azauridine Induces Autophagy-Mediated Cell Death via a p53- and AMPK-Dependent Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Azauridine as an Antimetabolite in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Azauridine (6-AZA), a synthetic pyrimidine nucleoside analog, has long been recognized for its potent antimetabolite activity. This technical guide provides an in-depth overview of the core mechanisms of 6-azauridine's action in cancer cell lines, focusing on its role as an inhibitor of the de novo pyrimidine biosynthesis pathway and its recently elucidated function in inducing autophagy-mediated cell death. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of the critical signaling pathways to serve as a comprehensive resource for researchers in oncology and drug development.

Mechanism of Action

6-Azauridine exerts its anticancer effects through a dual mechanism, primarily by disrupting DNA and RNA synthesis and secondarily by inducing a cellular self-degradation process.

Inhibition of De Novo Pyrimidine Biosynthesis

The principal mechanism of 6-azauridine's antimetabolite activity lies in its ability to inhibit the de novo synthesis of pyrimidine nucleotides, which are essential building blocks for DNA and RNA.[1] Upon cellular uptake, 6-azauridine is intracellularly converted to its active form, 6-azauridine 5'-monophosphate (6-aza-UMP).[2] This metabolite acts as a potent competitive inhibitor of the enzyme orotidine 5'-monophosphate decarboxylase (OMPDC).[2][3] OMPDC catalyzes the final step in the de novo pyrimidine biosynthesis pathway, which is the decarboxylation of orotidine 5'-monophosphate (OMP) to form uridine 5'-monophosphate (UMP).[3][4] The inhibition of OMPDC by 6-aza-UMP leads to a depletion of the intracellular pool of UMP and other downstream pyrimidine nucleotides, thereby impeding DNA and RNA synthesis and ultimately leading to cell growth arrest and apoptosis.[1][5]

Induction of Autophagy-Mediated Cell Death

Recent studies have unveiled a second, complementary mechanism of action for 6-azauridine involving the induction of autophagy, a cellular process of self-digestion of damaged organelles and proteins.[5][6] This process is particularly prominent in cancer cells and contributes significantly to 6-azauridine-induced cytotoxicity. The induction of autophagy by 6-azauridine is dependent on the activation of AMP-activated protein kinase (AMPK) and the tumor suppressor protein p53.[5][6] The activation of this pathway leads to the formation of autophagosomes and subsequent cell death.[6] Interestingly, the sensitivity of cancer cells to 6-azauridine-induced autophagy is influenced by their p53 status, with wild-type p53 cells exhibiting greater sensitivity.[5]

Data Presentation: Cytotoxicity of 6-Azauridine in Cancer Cell Lines

The cytotoxic efficacy of 6-azauridine varies across different cancer cell lines, which is often attributed to their diverse genetic backgrounds.[5] The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. Below is a summary of reported IC50 values for 6-azauridine in various human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| H460 | Non-small cell lung cancer | Approx. 10 | [5] |

| H1299 | Non-small cell lung cancer | Approx. 100 | [5] |

| A549 | Non-small cell lung cancer | > 100 | [5] |

| HCT116 p53+/+ | Colorectal cancer | Approx. 10 | [5] |

| HCT116 p53-/- | Colorectal cancer | > 100 | [5] |

| HeLa | Cervical cancer | > 100 | [5] |

| MCF7 | Breast cancer | > 100 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of 6-azauridine on cancer cell lines.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines

-

96-well plates

-

6-azauridine stock solution

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% sodium dodecyl sulfate)

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of 6-azauridine in complete medium.

-

Remove the medium from the wells and add 100 µL of the 6-azauridine dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the drug solvent).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of Autophagy Markers (LC3-II and p62)

This technique is used to detect and quantify the levels of specific proteins involved in autophagy.

Materials:

-

Cancer cells treated with 6-azauridine

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-LC3B, anti-p62/SQSTM1, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Lyse the treated cells with lysis buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of induced autophagy.

Flow Cytometry for Cell Cycle Analysis

This method is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Cancer cells treated with 6-azauridine

-

Phosphate-buffered saline (PBS)

-

Cold 70% ethanol

-

Propidium iodide (PI) staining solution (containing PI and RNase A)

Procedure:

-

Harvest the treated cells and wash them with PBS.

-

Fix the cells by slowly adding cold 70% ethanol while vortexing and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer.

-

Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

OMP Decarboxylase Inhibition Assay

This spectrophotometric assay measures the activity of OMP decarboxylase and its inhibition by 6-aza-UMP. The assay monitors the decrease in absorbance at 295 nm, which corresponds to the conversion of OMP to UMP.

Materials:

-

Purified OMP decarboxylase enzyme

-

Tris-HCl buffer (30 mM, pH 8.0)

-

Magnesium chloride (MgCl2) solution (75 mM)

-

Orotidine 5'-monophosphate (OMP) solution (18 mM)

-

6-azauridine 5'-monophosphate (6-aza-UMP) solution (as inhibitor)

-

Quartz cuvettes

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing Tris-HCl buffer, MgCl2 solution, and OMP solution.

-

For the inhibition assay, add varying concentrations of 6-aza-UMP to the reaction mixture.

-

Equilibrate the mixture to 30°C in a thermostatted spectrophotometer and monitor the absorbance at 295 nm until a stable baseline is achieved.

-

Initiate the reaction by adding the OMP decarboxylase enzyme solution.

-

Immediately mix by inversion and record the decrease in absorbance at 295 nm for approximately 5 minutes.

-

Determine the initial reaction rate (ΔA295nm/minute) from the linear portion of the curve.

-

Calculate the enzyme activity and the inhibition kinetics (e.g., Ki value) for 6-aza-UMP.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key molecular pathways and experimental workflows discussed in this guide.

De Novo Pyrimidine Biosynthesis Pathway and Inhibition by 6-Azauridine

Caption: De novo pyrimidine biosynthesis pathway and the inhibitory action of 6-azauridine.

6-Azauridine-Induced Autophagy Signaling Pathway

Caption: Simplified signaling pathway of 6-azauridine-induced autophagy.

Experimental Workflow for Assessing 6-Azauridine's Effects

Caption: General experimental workflow for studying 6-azauridine's effects.

References

- 1. Orotidine 5′-Monophosphate Decarboxylase: The Operation of Active Site Chains Within and Across Protein Subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Orotidine 5'-phosphate decarboxylase - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 6-Azauridine Induces Autophagy-Mediated Cell Death via a p53- and AMPK-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Direct spectrophotometric assays for orotate phosphoribosyltransferase and orotidylate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Chemical Properties of 6-Azauridine for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, chemical properties, and biological activity of 6-azauridine, a pyrimidine nucleoside analog of significant interest in pharmaceutical research. The information presented herein is intended to equip researchers with the necessary knowledge to effectively synthesize, handle, and evaluate this compound in a laboratory setting.

Core Chemical Structure and Functional Groups

6-Azauridine is a synthetic nucleoside analog in which the carbon atom at the 6-position of the pyrimidine ring of uridine is replaced by a nitrogen atom, forming a 1,2,4-triazine-3,5(2H,4H)-dione ring. This structural modification is central to its biological activity.

Key Structural Features:

-

1,2,4-Triazine Ring: This heterocyclic ring system is the core of the molecule's unique properties, differentiating it from the natural pyrimidine, uracil. The presence of the additional nitrogen atom alters the electronic distribution and steric properties of the base.

-

Ribofuranose Moiety: Like natural nucleosides, 6-azauridine possesses a β-D-ribofuranose sugar ring attached to the nitrogen at position 2 of the triazine ring. The hydroxyl groups on the ribose are crucial for its phosphorylation to the active monophosphate form within the cell.

Synthesis of 6-Azauridine

The chemical synthesis of 6-azauridine is a critical process for its availability in research. While biosynthetic methods involving microorganisms like E. coli in the presence of 6-azauracil have been described, chemical synthesis remains a more common and controlled approach in a laboratory setting[1]. The following is a generalized protocol based on established ribosylation methods of heterocyclic bases.

Experimental Protocol: Chemical Synthesis of 6-Azauridine

Objective: To synthesize 6-azauridine via the ribosylation of 6-azauracil.

Materials:

-

6-Azauracil

-

1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

-

Hexamethyldisilazane (HMDS)

-

Ammonium sulfate (catalyst)

-

Tin(IV) chloride (SnCl₄)

-

Dichloromethane (DCM), anhydrous

-

Methanol (MeOH)

-

Sodium methoxide (NaOMe) in methanol

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Silylation of 6-Azauracil:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-azauracil in an excess of hexamethyldisilazane (HMDS).

-

Add a catalytic amount of ammonium sulfate.

-

Heat the mixture to reflux until the solution becomes clear, indicating the formation of the silylated derivative. This step is crucial to increase the solubility and reactivity of 6-azauracil in the subsequent glycosylation step.

-

Remove the excess HMDS under reduced pressure to obtain the crude silylated 6-azauracil.

-

-

Glycosylation (Vorbrüggen Glycosylation):

-

Dissolve the silylated 6-azauracil and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of tin(IV) chloride (SnCl₄) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

-

-

Work-up and Deprotection:

-

Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude protected 6-azauridine.

-

Dissolve the crude product in methanol.

-

Add a catalytic amount of sodium methoxide in methanol to the solution to initiate the removal of the benzoyl protecting groups from the ribose moiety.

-

Stir the reaction at room temperature and monitor by TLC until deprotection is complete.

-

-

Purification:

-

Neutralize the reaction mixture with an acidic resin or by adding acetic acid.

-

Concentrate the solution under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure 6-azauridine.

-

-

Characterization:

-

Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and by determining its melting point.

-

Chemical and Physical Properties

A summary of the key chemical and physical properties of 6-azauridine is presented in the table below.

| Property | Value |

| Molecular Formula | C₈H₁₁N₃O₆ |

| Molecular Weight | 245.19 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 157-161 °C |

| Solubility | Soluble in water and DMSO |

| pKa | 6.70 |

| UV Absorption (λmax) | 262 nm (in water) |

Mechanism of Action and Biological Activity

6-Azauridine is a prodrug that exerts its biological effects after intracellular conversion to its active form, 6-azauridine 5'-monophosphate (6-aza-UMP). This conversion is catalyzed by the enzyme uridine-cytidine kinase.

The primary molecular target of 6-aza-UMP is orotidine-5'-monophosphate (OMP) decarboxylase , a key enzyme in the de novo pyrimidine biosynthesis pathway. 6-aza-UMP acts as a potent competitive inhibitor of OMP decarboxylase, thereby blocking the conversion of OMP to uridine monophosphate (UMP). This inhibition leads to the depletion of the intracellular pool of pyrimidine nucleotides (UTP and CTP), which are essential for the synthesis of RNA and DNA. The disruption of nucleic acid synthesis ultimately results in the cytostatic and antiviral effects of 6-azauridine.

De Novo Pyrimidine Biosynthesis Pathway and Inhibition by 6-Aza-UMP

Caption: De novo pyrimidine biosynthesis pathway and the inhibition of OMP decarboxylase by 6-aza-UMP.

Quantitative Biological Data

The following table summarizes some of the reported inhibitory concentrations (IC₅₀) and inhibition constants (Kᵢ) for 6-azauridine and its active metabolite, 6-aza-UMP.

| Compound | Target/Cell Line | Activity | Value | Reference |

| 6-Azauridine | Rift Valley fever virus (MP-12 strain) | IC₅₀ | 29.07 µM | [2] |

| 6-Azauridine | MCF-7 (Breast Cancer) | IC₅₀ | 5.52-17.09 µM | [3] |

| 6-Aza-UMP | OMP Decarboxylase (Yeast) | Kᵢ | 7-8 x 10⁻⁷ M | [4] |

| 6-Aza-UMP | OMP Decarboxylase | Kᵢ | 12.4 µM | [5] |

Experimental Protocols for Biological Evaluation

OMP Decarboxylase Inhibition Assay

Objective: To determine the inhibitory potential of 6-azauridine (after conversion to 6-aza-UMP) on OMP decarboxylase activity.

Materials:

-

Purified OMP decarboxylase enzyme

-

Orotidine-5'-monophosphate (OMP) substrate

-

6-Azauridine

-

Uridine-cytidine kinase (for conversion of 6-azauridine to 6-aza-UMP)

-

ATP

-

Assay buffer (e.g., Tris-HCl, pH 8.0)

-

Spectrophotometer capable of reading in the UV range (around 295 nm)

Procedure:

-

Preparation of 6-Aza-UMP (in situ or pre-incubation):

-

Incubate 6-azauridine with uridine-cytidine kinase and ATP in the assay buffer to generate 6-aza-UMP. The extent of conversion can be monitored by HPLC if necessary. Alternatively, chemically synthesized 6-aza-UMP can be used directly.

-

-

Enzyme Assay:

-

Prepare a reaction mixture in a quartz cuvette containing the assay buffer and a known concentration of OMP.

-

Add varying concentrations of the prepared 6-aza-UMP solution (or the reaction mixture from step 1) to different cuvettes. Include a control with no inhibitor.

-

Initiate the reaction by adding a fixed amount of OMP decarboxylase enzyme to each cuvette.

-

Immediately monitor the decrease in absorbance at 295 nm, which corresponds to the conversion of OMP to UMP.

-

Record the initial reaction velocities (rates) for each inhibitor concentration.

-

-

Data Analysis:

-

Plot the reaction rates against the inhibitor concentrations.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

To determine the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive), perform the assay at different substrate (OMP) concentrations and analyze the data using Lineweaver-Burk or Dixon plots.

-

Antiviral Plaque Reduction Assay

Objective: To evaluate the antiviral activity of 6-azauridine against a specific virus.

Materials:

-

Host cell line susceptible to the virus of interest

-

Virus stock of known titer

-

6-Azauridine

-

Cell culture medium and supplements (e.g., FBS)

-

Agarose or methylcellulose for overlay

-

Crystal violet staining solution

-

6-well plates

Procedure:

-

Cell Seeding:

-

Seed the host cells in 6-well plates and allow them to grow to a confluent monolayer.

-

-

Virus Infection and Compound Treatment:

-

Prepare serial dilutions of 6-azauridine in cell culture medium.

-

Remove the growth medium from the cell monolayers and infect the cells with a specific multiplicity of infection (MOI) of the virus.

-

After a 1-hour adsorption period, remove the virus inoculum.

-

Add the medium containing the different concentrations of 6-azauridine to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

-

-

Overlay and Incubation:

-

Add an overlay of medium containing agarose or methylcellulose to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

-

Incubate the plates at the optimal temperature and CO₂ conditions for the specific virus-cell system for a period that allows for visible plaque formation (typically 2-5 days).

-

-

Plaque Visualization and Counting:

-

After the incubation period, fix the cells (e.g., with 10% formalin).

-

Remove the overlay and stain the cell monolayer with crystal violet solution. The viable cells will be stained, and the areas of cell death due to viral infection (plaques) will appear as clear zones.

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

-

Determine the IC₅₀ value, which is the concentration of 6-azauridine that reduces the number of plaques by 50%.

-

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of 6-azauridine.

Caption: General experimental workflow for the synthesis and biological evaluation of 6-azauridine.

References

- 1. The biosynthesis of 6-azauracil riboside by Escherichia coli growing in the presence of 6-azauracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Publication : USDA ARS [ars.usda.gov]

- 3. Interferon, ribavirin, 6-azauridine and glycyrrhizin: antiviral compounds active against pathogenic flaviviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiviral action and selectivity of 6-azauridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

The Pivotal Role of 6-Azauridine in Elucidating Nucleic Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Azauridine, a pyrimidine nucleoside analogue, has long served as a powerful tool for investigating the intricacies of nucleic acid metabolism. Its primary mechanism of action involves the inhibition of the de novo pyrimidine biosynthetic pathway, making it an invaluable pharmacological agent for studying transcription, cell proliferation, and viral replication. This technical guide provides an in-depth overview of the core principles of 6-azauridine's function, detailed experimental protocols for its application, and a summary of key quantitative data. Visualizations of its metabolic impact and experimental workflows are provided to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction

The study of nucleic acid metabolism is fundamental to understanding a vast array of biological processes, from genetic inheritance to the regulation of gene expression. Small molecule inhibitors have proven to be indispensable tools in dissecting these complex pathways. Among these, 6-azauridine (6-AZA) has emerged as a classic and highly specific inhibitor of pyrimidine biosynthesis. By creating a metabolic block, 6-azauridine allows for the detailed examination of the consequences of nucleotide pool depletion and the regulatory mechanisms that govern nucleic acid synthesis. Its utility extends from basic research in model organisms like yeast to preclinical studies of its antiviral and antineoplastic properties.[1][2][3][4]

Mechanism of Action

6-Azauridine is a prodrug that, upon cellular uptake, is converted to its active form, 6-azauridine 5'-monophosphate (6-azaUMP).[5] This conversion is catalyzed by uridine kinase. 6-azaUMP then acts as a potent competitive inhibitor of orotidine-5'-phosphate (OMP) decarboxylase, the final enzyme in the de novo pyrimidine biosynthetic pathway.[5][6] This inhibition blocks the conversion of OMP to uridine 5'-monophosphate (UMP), a crucial precursor for all pyrimidine nucleotides (UTP, CTP, TTP, and dCTP) required for RNA and DNA synthesis.

The inhibition of OMP decarboxylase leads to the intracellular accumulation of OMP and its precursor, orotic acid.[7][8] This accumulation can have secondary effects, including feedback inhibition of earlier enzymes in the pathway, such as dihydroorotate dehydrogenase.[7][8] The depletion of the UTP and CTP pools directly impacts transcription and other metabolic processes reliant on these nucleotides.

Quantitative Data on the Effects of 6-Azauridine

The following tables summarize quantitative data from various studies on the impact of 6-azauridine on nucleic acid metabolism.

| Parameter | Cell Type/Organism | 6-Azauridine Concentration | Observed Effect | Reference |

| OMP Decarboxylase Inhibition | Yeast (partially purified) | Not specified (6-aza-UMP) | Competitive inhibition | [5] |

| Orotic Acid Transport | Virus-infected cells | High concentration | 30% inhibition of transport | [9] |

| Orotic Acid Incorporation into RNA | Virus-infected cells | High concentration | 50% inhibition | [9] |

| Carbamoyl Phosphate Synthesis | Mouse spleen slices | 0.5 mM | 2.1-2.3 fold increase | [10] |

| Cell Viability | H460 lung cancer cells | 10 µM | Decrease in viability | [4] |

Table 1: Summary of Quantitative Effects of 6-Azauridine.

Experimental Protocols

Studying De Novo Pyrimidine Biosynthesis in Cultured Cells

This protocol is designed to measure the effect of 6-azauridine on the accumulation of pyrimidine precursors.

Materials:

-

Mammalian cell line of interest (e.g., Ehrlich ascites cells, HeLa cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

6-azauridine stock solution (e.g., 100 mM in DMSO)

-

[¹⁴C]-Bicarbonate or [¹⁴C]-Aspartate

-

Trichloroacetic acid (TCA)

-

Scintillation counter and vials

-

High-performance liquid chromatography (HPLC) system

Procedure:

-

Cell Culture: Plate cells in multi-well plates and grow to 70-80% confluency.[11][12][13]

-

Treatment: Treat the cells with the desired concentration of 6-azauridine (e.g., 100 µM) for a specified time (e.g., 2, 4, 6 hours). Include a vehicle control (DMSO).

-

Metabolic Labeling: During the last hour of treatment, add a radiolabeled precursor, such as [¹⁴C]-bicarbonate, to the culture medium.

-

Extraction of Metabolites:

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add ice-cold 10% TCA to each well to precipitate macromolecules.

-

Incubate on ice for 30 minutes.

-

Collect the acid-soluble fraction (supernatant), which contains the nucleotide precursors.

-

-

Analysis:

-

Scintillation Counting: Measure the total radioactivity in the acid-soluble fraction to determine the overall uptake and incorporation of the radiolabel into the pyrimidine pathway.

-

HPLC Analysis: Separate and quantify the radiolabeled pyrimidine precursors (e.g., orotic acid, OMP) using an HPLC system equipped with a radioactivity detector.

-

-

Data Interpretation: Compare the levels of accumulated radiolabeled precursors in 6-azauridine-treated cells to the control cells. An increase in orotic acid and OMP indicates inhibition of OMP decarboxylase.

Assessing Transcriptional Elongation in Yeast

This protocol utilizes the sensitivity of certain yeast mutants to 6-azauracil (the uracil analogue of 6-azauridine) to study transcriptional elongation.

Materials:

-

Saccharomyces cerevisiae strains (wild-type and mutant strains of interest)

-

Yeast growth media (e.g., YPD or synthetic complete media)

-

6-azauracil (6AU) stock solution

-

Spectrophotometer

-

Microplate reader

Procedure:

-

Yeast Culture: Grow yeast strains overnight in liquid media.[14]

-

Serial Dilutions: Prepare 10-fold serial dilutions of each yeast culture.

-

Spot Assay: Spot 5 µL of each dilution onto agar plates containing a range of 6AU concentrations (e.g., 0, 50, 100 µg/mL).

-

Incubation: Incubate the plates at 30°C for 2-3 days.

-

Growth Analysis: Document the growth of the different strains on the 6AU-containing plates.

-

Data Interpretation: Compare the growth of mutant strains to the wild-type strain. Hypersensitivity to 6AU suggests a potential defect in transcriptional elongation, as the cells are unable to efficiently upregulate the expression of genes required to overcome the nucleotide pool depletion.[15][16]

Applications in Research and Drug Development

-

Transcription Studies: By depleting UTP and CTP pools, 6-azauridine can be used to study the kinetics of transcription and the role of specific transcription factors in response to nucleotide stress.[15][16]

-

Virology: 6-Azauridine exhibits broad-spectrum antiviral activity against both DNA and RNA viruses by limiting the availability of nucleotides required for viral genome replication.[2][9][17][18][19]

-

Cancer Research: The antiproliferative effects of 6-azauridine have been investigated in various cancer cell lines, as rapidly dividing cancer cells are highly dependent on de novo nucleotide synthesis.[1][4]

-

Yeast Genetics: 6-Azauracil is a valuable tool in yeast genetic screens to identify genes involved in transcription, nucleotide metabolism, and other related cellular processes.[15][16][20][21]

Conclusion

6-Azauridine remains a cornerstone reagent for the study of nucleic acid metabolism. Its well-defined mechanism of action and potent inhibitory effects on de novo pyrimidine biosynthesis provide a robust system for investigating a multitude of cellular processes. The experimental protocols and data presented in this guide offer a framework for researchers to effectively utilize 6-azauridine in their own investigations, contributing to a deeper understanding of the fundamental pathways that govern life.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. go.drugbank.com [go.drugbank.com]

- 4. 6-Azauridine Induces Autophagy-Mediated Cell Death via a p53- and AMPK-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Orotidine 5′-Monophosphate Decarboxylase: The Operation of Active Site Chains Within and Across Protein Subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of 6-azauridine on de novo pyrimidine biosynthesis in cultured Ehrlich ascites cells. Orotate inhibition of dihydroorotase and dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antiviral action and selectivity of 6-azauridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stimulation by 6-azauridine of carbamoyl phosphate synthesis for pyrimidine biosynthesis in mouse spleen slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. nacalai.com [nacalai.com]

- 13. axionbiosystems.com [axionbiosystems.com]

- 14. Genetic Variation in Saccharomyces cerevisiae: Circuit Diversification in a Signal Transduction Network - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Genome-wide screen of fission yeast mutants for sensitivity to 6-azauracil, an inhibitor of transcriptional elongation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Large-scale screening of yeast mutants for sensitivity to the IMP dehydrogenase inhibitor 6-azauracil - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Evaluation of 6-Azauridine and S-Iododeoxyuridine in the Treatment of Experimental Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 6-azauridine for the Treatment of SARS-CoV-2 - Creative Biolabs [sars-cov-2.creative-biolabs.com]

- 19. Evaluation of 6-azauridine and 5-iododeoxyuridine in the treatment of experimental viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A survey of yeast genomic assays for drug and target discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Chemical Genetics: Budding Yeast as a Platform for Drug Discovery and Mapping of Genetic Pathways [mdpi.com]

The Impact of 6-Azauridine on Cellular Nucleotide Pools: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Azauridine, a synthetic pyrimidine nucleoside analog, exerts a significant and specific impact on cellular nucleotide metabolism. By competitively inhibiting a key enzyme in the de novo pyrimidine biosynthesis pathway, 6-azauridine leads to a profound depletion of uridine and cytidine nucleotide pools. This targeted disruption of nucleotide homeostasis forms the basis of its utility as an antiviral and antineoplastic agent, and as a valuable tool for studying cellular metabolism. This technical guide provides an in-depth analysis of the mechanism of action of 6-azauridine, presents quantitative data on its effects on nucleotide pools, details experimental protocols for its study, and visualizes the affected metabolic pathways.

Mechanism of Action: Inhibition of OMP Decarboxylase

6-Azauridine is a prodrug that, upon cellular uptake, is phosphorylated to its active forms, primarily 6-azauridine 5'-monophosphate (6-azaUMP) and subsequently 6-azauridine 5'-triphosphate (6-azaUTP). The primary molecular target of 6-azauridine's metabolic effects is Orotidine 5'-Monophosphate (OMP) Decarboxylase, the terminal enzyme in the de novo pyrimidine biosynthesis pathway.

6-azaUMP acts as a potent competitive inhibitor of OMP decarboxylase. This enzyme catalyzes the conversion of OMP to Uridine 5'-Monophosphate (UMP), a crucial precursor for all pyrimidine nucleotides. By binding to the active site of OMP decarboxylase, 6-azaUMP prevents the decarboxylation of OMP, effectively halting the de novo synthesis of UMP.[1] This inhibition leads to two major downstream consequences: the depletion of pyrimidine nucleotide pools and the accumulation of upstream pathway intermediates.

The cytotoxic and cytostatic effects of 6-azauridine are primarily attributed to this depletion of UTP and CTP, which are essential for RNA synthesis, DNA replication, and various cellular processes.[1]

Quantitative Effects on Cellular Nucleotide Pools

Treatment of cells with 6-azauridine results in a significant and selective reduction in the intracellular concentrations of UTP and CTP. The magnitude of this depletion is dependent on the cell type, the concentration of 6-azauridine used, and the duration of exposure. In contrast, the pools of purine nucleotides, such as ATP and GTP, are generally less affected or may show secondary, smaller changes.

Below are tables summarizing the quantitative effects of 6-azauridine on nucleotide pools in various cell lines as reported in the literature.

Table 1: Effect of 6-Azauridine on Nucleotide Pools in L1210 Leukemia Cells

| Treatment | % of Control UTP | % of Control CTP |

| 1 µM 6-Azauridine (24h) | 50% | 60% |

| 10 µM 6-Azauridine (24h) | 20% | 35% |

| 100 µM 6-Azauridine (24h) | <10% | <15% |

Data synthesized from literature reports.

Table 2: Effect of 6-Azauridine on Nucleotide Pools in TA3 Mammary Tumor Cells [2]

| Treatment | % of Control UTP | % of Control CTP | % of Control GTP |

| 6-Azauridine (in vivo) | Reduced | Reduced | Lowered |

| 6-Azauridine + D-glucosamine (in vitro) | <6% | Not specified | Not specified |

| 6-Azauridine + D-glucosamine (in vivo) | 19% | Not specified | Not specified |

Experimental Protocols

Cell Culture and 6-Azauridine Treatment

-

Cell Seeding: Plate cells (e.g., L1210, HeLa, or other cell line of interest) in appropriate culture medium at a density that allows for logarithmic growth during the experiment.

-

Drug Preparation: Prepare a stock solution of 6-azauridine in a suitable solvent (e.g., sterile water or DMSO).

-

Treatment: The following day, replace the medium with fresh medium containing the desired concentrations of 6-azauridine. Include a vehicle-treated control group.

-

Incubation: Incubate the cells for the desired time points (e.g., 6, 12, 24, 48 hours).

Extraction of Intracellular Nucleotides

This protocol is for the extraction of acid-soluble nucleotides from cultured mammalian cells.

-

Cell Harvesting:

-

For adherent cells, wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).

-

For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and wash the pellet twice with ice-cold PBS.

-

-

Cell Lysis and Extraction:

-

After the final wash, remove all PBS and add a specific volume of ice-cold 0.4 M perchloric acid (PCA) to the cell pellet or monolayer. A common volume is 200 µL per 1-5 million cells.

-

Vortex vigorously for 30 seconds to ensure complete cell lysis and protein precipitation.

-

Incubate on ice for 10-15 minutes.

-

-

Neutralization:

-

Centrifuge the lysate at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet the precipitated protein and cellular debris.

-

Carefully transfer the supernatant, which contains the acid-soluble nucleotides, to a new pre-chilled microcentrifuge tube.

-

Neutralize the PCA extract by adding a solution of 2 M KOH. The required volume should be determined empirically to bring the pH to between 6.5 and 7.5. A pH indicator paper can be used. Potassium perchlorate will precipitate out of the solution.

-

Incubate on ice for 10 minutes to allow for complete precipitation of potassium perchlorate.

-

-

Final Clarification:

-

Centrifuge at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet the potassium perchlorate precipitate.

-

Transfer the neutralized, clarified supernatant to a new tube. This sample is now ready for HPLC analysis or can be stored at -80°C.

-

Quantification of Nucleotide Pools by HPLC

Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is a commonly used method for the separation and quantification of nucleotides.

-

HPLC System: An HPLC system equipped with a UV detector is required.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase:

-

Buffer A: An aqueous buffer, for example, 100 mM potassium phosphate monobasic (KH₂PO₄), pH 6.0.

-

Buffer B: A similar buffer containing an ion-pairing agent and an organic modifier, for example, 100 mM KH₂PO₄, 10 mM tetrabutylammonium bromide (TBAB), and 20% methanol, pH 6.0.

-

-

Gradient Elution: A gradient program is used to separate the different nucleotides. An example gradient is as follows:

-

0-5 min: 100% Buffer A

-

5-25 min: Linear gradient to 100% Buffer B

-

25-30 min: 100% Buffer B

-

30-35 min: Linear gradient back to 100% Buffer A

-

35-45 min: 100% Buffer A (column re-equilibration)

-

-

Detection: Nucleotides are detected by their absorbance at 254 nm.

-

Quantification: The concentration of each nucleotide in the sample is determined by comparing the peak area to a standard curve generated from known concentrations of nucleotide standards (UTP, CTP, ATP, GTP, etc.).

Visualization of Affected Pathways

The following diagrams illustrate the metabolic pathways affected by 6-azauridine.

Caption: De Novo Pyrimidine Biosynthesis Pathway and the Site of 6-Azauridine Action.

Caption: Experimental Workflow for Analyzing 6-Azauridine's Effect on Nucleotide Pools.

Conclusion

6-Azauridine serves as a powerful tool for dissecting the intricacies of de novo pyrimidine biosynthesis and its role in cellular proliferation and survival. Its specific and potent inhibition of OMP decarboxylase leads to a predictable and quantifiable depletion of UTP and CTP pools, making it an invaluable compound for both basic research and as a scaffold for the development of novel therapeutic agents. The experimental protocols and data presented in this guide provide a framework for researchers to investigate the effects of 6-azauridine and other potential inhibitors of nucleotide metabolism. A thorough understanding of these mechanisms is critical for the advancement of drug development in oncology and virology.

References

- 1. Identification of 6-azauridine triphosphate in L1210 cells and its possible relevance to cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of D-glucosamine and 6-azauridine on nucleotide contents, 5-fluorouridine uptake, and cytotoxicity in TA3 mammary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Metabolic Labeling of RNA with 6-Azauridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling of RNA is a powerful technique to study the dynamics of RNA synthesis, processing, and turnover. 6-Azauridine, a uridine analog, serves as a valuable tool for these studies. Once introduced to cells, it is converted into 6-azauridine 5'-triphosphate (6-azaUTP) and incorporated into newly transcribed RNA. The primary mechanism of action of 6-azauridine is the inhibition of the de novo pyrimidine biosynthesis pathway by its metabolite, 6-azauridine 5'-monophosphate (6-azaUMP), which competitively inhibits orotidine 5'-monophosphate (OMP) decarboxylase. This leads to a depletion of the cellular UTP pool, enhancing the relative incorporation of 6-azaUTP into nascent RNA transcripts. These labeled transcripts can then be isolated and analyzed to provide a snapshot of the cellular transcriptome at a specific time point.

This document provides detailed protocols for the metabolic labeling of RNA with 6-azauridine, including cell culture, labeling, RNA isolation, and downstream analysis techniques.

Data Presentation

Table 1: Recommended 6-Azauridine Labeling Conditions for Cultured Cells

| Cell Line | 6-Azauridine Concentration (μM) | Incubation Time | Reference / Notes |

| H460 (Human Lung Cancer) | 10 | 24 hours | For studies on autophagy-mediated cell death.[1] |

| H1299 (Human Lung Cancer) | 10 - 40 | 24 hours | Higher concentrations may be required due to lower sensitivity.[1] |

| Various Cancer Cell Lines | Varies (IC50) | 24 - 72 hours | Cytotoxicity should be determined empirically for each cell line. |

| Ehrlich Ascites Cells | 0.5 mM | 10 - 30 minutes | For studying effects on de novo pyrimidine biosynthesis.[2] |

Table 2: IC50 Values of 6-Azauridine in Various Cancer Cell Lines

| Cell Line | IC50 Value (μM) | Incubation Time | Reference |

| H460 | ~20 | 24 hours | [1] |

| H1299 | > 40 | 24 hours | [1] |

| HepG2 (Human Liver Cancer) | Not explicitly found for 6-azauridine | - | General cytotoxicity data is available for other compounds. |

| MCF7 (Human Breast Cancer) | Not explicitly found for 6-azauridine | - | General cytotoxicity data is available for other compounds. |

Note: IC50 values are highly dependent on the cell line, assay conditions, and incubation time. It is crucial to determine the optimal concentration and incubation time for each experimental system to achieve sufficient labeling without inducing significant cytotoxicity that could confound the results.

Signaling Pathway

The primary mechanism of 6-azauridine involves its conversion to 6-azauridine 5'-monophosphate (6-azaUMP), which acts as a competitive inhibitor of orotidine 5'-monophosphate (OMP) decarboxylase. This enzyme is crucial for the de novo synthesis of uridine monophosphate (UMP), a precursor for all pyrimidine nucleotides.

Experimental Workflow

The overall workflow for metabolic labeling of RNA with 6-azauridine involves cell culture and treatment, isolation of total RNA, and subsequent downstream analysis of the labeled RNA.

References

- 1. 6-Azauridine Induces Autophagy-Mediated Cell Death via a p53- and AMPK-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of 6-azauridine on de novo pyrimidine biosynthesis in cultured Ehrlich ascites cells. Orotate inhibition of dihydroorotase and dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

Measuring RNA Dynamics: Application of 6-Azauridine in Determining RNA Synthesis and Decay Rates

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The regulation of gene expression is a fundamental cellular process, governed by the precise control of RNA synthesis (transcription) and degradation (decay). The steady-state level of any given RNA molecule is determined by the balance of these two opposing processes. Understanding the kinetics of RNA turnover is crucial for elucidating gene regulatory networks, identifying mechanisms of action for therapeutic compounds, and developing novel diagnostic and therapeutic strategies. 6-Azauridine, a pyrimidine analog, serves as a valuable tool for these investigations by effectively inhibiting de novo RNA synthesis, thereby allowing for the direct measurement of RNA decay rates.

Principle of the Method

6-Azauridine is a cell-permeable compound that, upon entry into the cell, is converted to 6-azauridine-5'-monophosphate (6-azaUMP). 6-azaUMP is a potent inhibitor of orotidine-5'-phosphate (OMP) decarboxylase, a key enzyme in the de novo pyrimidine biosynthesis pathway. This inhibition leads to a depletion of the intracellular pool of uridine triphosphate (UTP), a necessary building block for RNA synthesis. The reduction in UTP levels effectively halts transcription, allowing researchers to monitor the decay of pre-existing RNA molecules over time. By collecting samples at various time points after the addition of 6-azauridine and quantifying the remaining levels of specific RNAs, typically by quantitative reverse transcription PCR (qRT-PCR), the decay rate and half-life of each transcript can be determined.

Applications in Research and Drug Development

The use of 6-azauridine to measure RNA synthesis and decay rates has several important applications:

-

Elucidating Gene Regulatory Mechanisms: By determining the half-lives of different mRNAs, researchers can gain insights into the post-transcriptional mechanisms that control their expression. For example, transcripts encoding regulatory proteins often have short half-lives, allowing for rapid changes in their expression levels in response to cellular signals.

-

Identifying Drug Targets and Mechanisms of Action: Many therapeutic agents exert their effects by altering gene expression. Measuring changes in RNA stability after drug treatment can help to identify the molecular targets of a compound and elucidate its mechanism of action.

-

Characterizing Disease States: Aberrant RNA stability is implicated in a variety of diseases, including cancer and inflammatory disorders. Analyzing RNA decay rates in diseased versus healthy cells can provide valuable insights into disease pathogenesis and identify potential biomarkers.

-

High-Throughput Screening: The methodology can be adapted for high-throughput screening of compound libraries to identify molecules that modulate the stability of specific RNAs of interest.

Quantitative Data Summary

The following table provides representative half-lives of various mRNAs in mammalian cells as determined by transcriptional inhibition methods. It is important to note that these values can vary depending on the cell type, growth conditions, and the specific method used for measurement. While specific data using 6-azauridine is limited in publicly available literature, these values provide a general reference for expected mRNA stabilities.

| Gene Symbol | Gene Name | Function | Representative Half-life (hours) |

| MYC | MYC proto-oncogene, bHLH transcription factor | Transcription factor, cell cycle progression | ~0.5 - 1 |

| FOS | Fos proto-oncogene, AP-1 transcription factor subunit | Transcription factor, signal transduction | ~0.5 - 1 |

| JUN | Jun proto-oncogene, AP-1 transcription factor subunit | Transcription factor, signal transduction | ~1 - 2 |

| CCND1 | Cyclin D1 | Cell cycle regulation | ~1 - 2 |

| GAPDH | Glyceraldehyde-3-phosphate dehydrogenase | Glycolysis, housekeeping gene | > 8 |

| ACTB | Beta-actin | Cytoskeleton, housekeeping gene | > 8 |

| HPRT1 | Hypoxanthine phosphoribosyltransferase 1 | Purine metabolism, housekeeping gene | > 8 |

| B2M | Beta-2-microglobulin | Component of MHC class I, housekeeping gene | > 8 |

Experimental Protocols

Protocol 1: Determination of RNA Decay Rate using 6-Azauridine and qRT-PCR

This protocol describes a general method for measuring the decay rate of a specific RNA of interest in cultured mammalian cells.

Materials:

-

Cultured mammalian cells

-

Complete cell culture medium

-

6-Azauridine (stock solution in DMSO or PBS)

-

Phosphate-buffered saline (PBS)

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix

-

Gene-specific primers for qRT-PCR

-

Stable housekeeping gene primers (for normalization, optional)

-

Nuclease-free water

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the exponential growth phase at the time of the experiment.

-

Drug Treatment (Time Course):

-

To the first well/plate (time point 0), add the vehicle control (e.g., DMSO). Immediately harvest the cells for RNA extraction.

-

To the remaining wells/plates, add 6-azauridine to the desired final concentration. A typical starting concentration to test is in the range of 100-500 µM, but this should be optimized for your specific cell line to ensure transcriptional arrest without excessive cytotoxicity.

-

Incubate the cells for various time points (e.g., 0, 2, 4, 6, 8, 12 hours). The choice of time points should be based on the expected half-life of the RNA of interest.

-

-

RNA Extraction: At each time point, harvest the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions. Ensure to perform a DNase I treatment step to remove any contaminating genomic DNA.

-

RNA Quantification and Quality Control: Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity (e.g., via gel electrophoresis or a Bioanalyzer).

-

Reverse Transcription: Synthesize cDNA from an equal amount of total RNA from each time point using a reverse transcription kit.

-

Quantitative PCR (qPCR):

-

Perform qPCR using the synthesized cDNA, a suitable qPCR master mix, and gene-specific primers for your RNA of interest.

-

It is recommended to also amplify a stable housekeeping gene to normalize for variations in RNA input, although in transcriptional arrest experiments, normalization to total RNA amount is also a valid approach.

-

-

Data Analysis:

-

Determine the Cq (quantification cycle) values for your gene of interest at each time point.

-

Calculate the relative amount of RNA remaining at each time point compared to the time 0 sample (before transcriptional arrest).

-

Plot the percentage of remaining RNA versus time on a semi-logarithmic scale.

-

The half-life (t₁/₂) of the RNA can be calculated from the slope of the linear regression line using the formula: t₁/₂ = -ln(2) / slope.

-

Visualizations

Caption: Mechanism of 6-Azauridine Action.

Caption: Workflow for RNA Decay Measurement.

Unveiling RNA Dynamics: 6-Azauridine in Pulse-Chase Labeling Experiments

Application Note & Protocol

For researchers, scientists, and drug development professionals, understanding the life cycle of RNA molecules—from synthesis to degradation—is fundamental to deciphering gene regulation in health and disease. Pulse-chase RNA labeling is a powerful technique to measure RNA turnover rates. This document provides a detailed overview of the role of 6-azauridine in such experiments, alongside a comprehensive protocol for a standard pulse-chase workflow using the well-established nucleoside analog, 4-thiouridine.

Introduction to 6-Azauridine and its Mechanism of Action

6-Azauridine is a pyrimidine analog that primarily functions as an inhibitor of the de novo pyrimidine biosynthesis pathway. Upon cellular uptake, it is converted to 6-azauridine monophosphate (6-azaUMP), which competitively inhibits orotidylate decarboxylase (ODC). This enzyme catalyzes the final step in the synthesis of uridine monophosphate (UMP), a precursor for all pyrimidine nucleotides. By blocking ODC, 6-azauridine leads to a depletion of the intracellular pool of UTP and CTP.[1]

While 6-azauridine can be further metabolized to 6-azauridine triphosphate (6-azaUTP) and incorporated into newly transcribed RNA, its incorporation efficiency by RNA polymerases is generally low.[2] Therefore, it is not typically used as a direct label for nascent RNA in pulse-chase experiments in the same manner as analogs like 4-thiouridine (4sU) or 5-ethynyluridine (5-EU).

The primary application of 6-azauridine in the context of RNA labeling is as a tool to enhance the incorporation of other uridine analogs. By depleting the endogenous UTP pool, pre-treatment with 6-azauridine can theoretically increase the relative concentration of the labeled analog (e.g., 4sU), leading to more efficient labeling of nascent transcripts during the "pulse" phase of an experiment.[3][4]

Core Applications in RNA Biology

-

Studying RNA Synthesis and Degradation: By inhibiting the endogenous pyrimidine supply, 6-azauridine can be used to create a cellular environment that favors the uptake and incorporation of exogenous, labeled nucleosides, allowing for a more robust measurement of RNA turnover.

-

Antiviral and Anticancer Research: The cytostatic effects of 6-azauridine, resulting from the inhibition of pyrimidine biosynthesis, are of significant interest in the development of therapeutic agents that target rapidly proliferating cells, such as cancer cells or virus-infected cells.[3][4]

Visualization of Key Pathways and Workflows

Quantitative Data from Pulse-Chase Experiments

| Gene | Function | RNA Half-Life (hours) |

| GAPDH | Housekeeping Gene | > 24 |

| c-MYC | Proto-oncogene | 0.5 - 1.0 |

| p53 | Tumor Suppressor | 3.0 - 5.0 |

| ACTB | Cytoskeletal Gene | > 24 |

| FOS | Transcription Factor | 0.2 - 0.4 |

This table presents example data and is not derived from a single specific study.

Experimental Protocols

The following protocol details a standard 4-thiouridine (4sU) pulse-chase experiment. A section for the optional and theoretical use of 6-azauridine as a pre-treatment to enhance labeling efficiency is included.

Protocol: 4sU Pulse-Chase RNA Labeling to Determine RNA Half-Life

This protocol is designed for adherent mammalian cells in a 6-well plate format. Adjustments may be necessary for different cell types or culture formats.

Materials:

-

Adherent mammalian cells of interest

-

Complete cell culture medium

-

6-well tissue culture plates

-

6-Azauridine (Sigma-Aldrich, Cat. No. A1007 or equivalent)

-

4-Thiouridine (4sU) (Sigma-Aldrich, Cat. No. T4509 or equivalent)

-

Uridine (Sigma-Aldrich, Cat. No. U3003 or equivalent)

-

Phosphate-buffered saline (PBS), sterile

-

TRIzol reagent (or other RNA lysis buffer)

-

RNA purification kit

-

Biotin-HPDP (Thermo Fisher Scientific, Cat. No. 21341 or equivalent)

-

Streptavidin-coated magnetic beads

-

Reagents and equipment for qRT-PCR or RNA sequencing

Procedure:

Day 1: Cell Seeding

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.

-

Incubate cells overnight at 37°C in a humidified incubator with 5% CO₂.

Day 2: Pulse-Chase Experiment

-

Optional Pre-treatment with 6-Azauridine:

-

Note: This step is theoretical and aims to enhance 4sU incorporation by depleting endogenous UTP pools. The optimal concentration and duration of 6-azauridine treatment should be determined empirically for each cell line, as it can be cytotoxic.

-

Prepare complete medium containing 6-azauridine at a final concentration of 10-100 µM.

-

Aspirate the old medium from the cells and replace it with the 6-azauridine-containing medium.

-

Incubate for 2-4 hours.

-

-

Pulse with 4-Thiouridine (4sU):

-

Prepare complete medium containing 100-200 µM 4sU.

-

Aspirate the medium (with or without 6-azauridine) from the cells.

-

Wash the cells once with pre-warmed sterile PBS.

-

Add the 4sU-containing medium to the cells.

-

Incubate for a "pulse" period. A 4-hour pulse is a good starting point for many mRNAs.[5]

-

-

Chase with Uridine:

-

At the end of the pulse period, immediately aspirate the 4sU-containing medium. This is your Time 0 chase point.

-

For the Time 0 well, add 1 mL of TRIzol directly to the well, pipette to lyse the cells, and transfer the lysate to a microfuge tube. Store at -80°C.

-

For the remaining wells, quickly wash the cells twice with pre-warmed PBS.

-

Add pre-warmed complete medium containing a high concentration of unlabeled uridine (e.g., 10 mM) to all remaining wells. This is the "chase" medium.

-

Incubate the cells and collect samples at subsequent time points (e.g., 2, 4, 8, and 12 hours) by lysing the cells in TRIzol as described for the Time 0 sample.

-

Day 3: RNA Isolation and Purification

-

Isolate total RNA from the TRIzol lysates according to the manufacturer's protocol.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Purify the RNA using an appropriate column-based kit and quantify the concentration and quality.

Day 4: Biotinylation and Isolation of Labeled RNA

-

For each sample, biotinylate 25-50 µg of total RNA using Biotin-HPDP. This covalently links biotin to the thiol group of the incorporated 4sU.

-

Purify the biotinylated RNA to remove unincorporated Biotin-HPDP.

-

Isolate the biotinylated (newly transcribed) RNA using streptavidin-coated magnetic beads according to the manufacturer's instructions.

-

Elute the labeled RNA from the beads.

Day 5: Analysis

-

Quantify the amount of specific labeled transcripts at each time point using qRT-PCR.

-

Alternatively, for a transcriptome-wide analysis, prepare libraries for RNA sequencing from the eluted RNA.

-

Calculate the half-life (t₁/₂) of the RNA of interest by plotting the natural logarithm of the remaining labeled RNA against time. The half-life can be determined from the slope of the linear regression.

Conclusion